Phenyl(2-phenylcyclopropyl)methanone
Overview
Description
Phenyl(2-phenylcyclopropyl)methanone is a chemical compound with the molecular formula C16H14O . It has an average mass of 222.282 Da and a monoisotopic mass of 222.104462 Da .
Molecular Structure Analysis
The molecular structure of Phenyl(2-phenylcyclopropyl)methanone consists of 16 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The structure includes a phenyl group attached to a methanone group, which is further attached to a 2-phenylcyclopropyl group .Scientific Research Applications
Synthesis and Characterization
Phenyl(2-phenylcyclopropyl)methanone and its derivatives are synthesized through various chemical reactions and characterized using physical constants and spectral data. For instance, Thirunarayanan (2014) and Thirunarayanan (2016) demonstrated the synthesis of aryl bicyclo methanone derivatives using an aqueous phase fly-ash catalyzed [4+2] Diels-Alder reaction, yielding more than 60% of the methanones. These compounds were characterized by their physical and spectral properties (Thirunarayanan, 2014) (Thirunarayanan, 2016).
Photolysis Studies
Ranaweera et al. (2015) investigated the photolysis of acetophenone derivatives with α-cyclopropyl substituents, including phenyl(2-phenylcyclopropyl)methanone. The study explored the reactivity of these compounds under laser flash photolysis, providing insights into their behavior and potential applications in photodynamic processes (Ranaweera et al., 2015).
Combinatorial Chemistry Applications
Grover et al. (2004) developed a high-yielding method for synthesizing cyclopropyl phenyl methanones bound to resins. This approach facilitated the creation of diverse alicyclic compounds, highlighting the use of phenyl(2-phenylcyclopropyl)methanone in combinatorial chemistry and drug discovery (Grover et al., 2004).
Biological Activity Investigations
The synthesized derivatives of phenyl(2-phenylcyclopropyl)methanone have been evaluated for various biological activities. For example, Thirunarayanan (2015) and Thirunarayanan (2014) examined the antimicrobial, antioxidant, and insect antifeedant activities of these derivatives, using methods such as DPPH radical scavenging and bioassays (Thirunarayanan, 2015) (Thirunarayanan, 2014).
properties
IUPAC Name |
phenyl-(2-phenylcyclopropyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c17-16(13-9-5-2-6-10-13)15-11-14(15)12-7-3-1-4-8-12/h1-10,14-15H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYYQUZSKSMWAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80921401 | |
Record name | Phenyl(2-phenylcyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80921401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(2-phenylcyclopropyl)methanone | |
CAS RN |
1145-91-1, 1145-92-2, 15295-43-9 | |
Record name | NSC172578 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172578 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC168921 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168921 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002920756 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148869 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenyl(2-phenylcyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80921401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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